![molecular formula C19H20N2O2 B2572698 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide CAS No. 954651-31-1](/img/structure/B2572698.png)
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide
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Description
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide, also known as OPMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. OPMA is a synthetic molecule that belongs to the class of pyrrolidinones and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Baviskar et al. (2013) discuss the synthesis and evaluation of thiazolidin-4-one derivatives for antimicrobial activity, which showcases the methodology in synthesizing complex organic compounds for biological applications (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Antimalarial Activity
- Werbel et al. (1986) detail the synthesis and structure-activity relationships of compounds for antimalarial activity, indicating the potential for structural analogs in drug development for disease treatment (L. M. Werbel, P. D. Cook, E. Elslager, et al., 1986).
Anti-Inflammatory Activity
- Sunder et al. (2013) synthesized novel derivatives demonstrating significant anti-inflammatory activity, highlighting the potential therapeutic applications of structurally complex acetamides (K. Sunder, Jayapal Maleraju, 2013).
Antihistaminic Activity
- Diurno et al. (1992) explored thiazolidin-4-ones for antihistaminic activity, contributing to the understanding of chemical derivatives in modulating biological responses (M. V. Diurno, O. Mazzoni, E. Piscopo, et al., 1992).
properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(11-15-7-3-1-4-8-15)20-13-16-12-19(23)21(14-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUBFGCUJRMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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